molecular formula C2H2BrIO B14224218 Iodoacetyl bromide CAS No. 735273-32-2

Iodoacetyl bromide

Cat. No.: B14224218
CAS No.: 735273-32-2
M. Wt: 248.85 g/mol
InChI Key: BFVUFRZNQIFCPF-UHFFFAOYSA-N
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Description

Iodoacetyl bromide is an organoiodine compound with the molecular formula C2H2BrIO. It is a versatile reagent used in organic synthesis, particularly for the introduction of iodoacetyl groups into molecules. This compound is known for its reactivity towards sulfhydryl groups, making it valuable in various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodoacetyl bromide can be synthesized through the reaction of acetyl bromide with iodine in the presence of a catalyst. The reaction typically occurs under mild conditions, with the acetyl bromide acting as the acetylating agent and iodine providing the iodo group. The reaction can be represented as follows:

CH3COBr+I2CH2IBr+CO2\text{CH3COBr} + \text{I2} \rightarrow \text{CH2IBr} + \text{CO2} CH3COBr+I2→CH2IBr+CO2

Industrial Production Methods

In an industrial setting, this compound is produced using a similar method but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Iodoacetyl bromide primarily undergoes substitution reactions, particularly with nucleophiles such as thiols. It reacts with sulfhydryl groups to form stable thioether bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for various biochemical applications.

Common Reagents and Conditions

    Thiols: this compound reacts with thiols to form thioether bonds.

    Bases: Mild bases such as sodium bicarbonate can be used to neutralize the reaction mixture.

    Solvents: Common solvents include dichloromethane and acetonitrile.

Major Products Formed

The major product formed from the reaction of this compound with thiols is a thioether compound. This product is stable and can be used in further chemical modifications.

Scientific Research Applications

Iodoacetyl bromide has a wide range of applications in scientific research:

    Biology: In biochemical research, this compound is used to label proteins and peptides by reacting with cysteine residues. This labeling is crucial for studying protein structure and function.

    Medicine: The compound is used in the development of diagnostic tools and therapeutic agents. Its ability to selectively react with thiols makes it valuable in drug design.

    Industry: this compound is used in the production of specialty chemicals and materials, particularly those requiring precise functionalization.

Mechanism of Action

The mechanism of action of iodoacetyl bromide involves the formation of a covalent bond with sulfhydryl groups. The iodoacetyl group reacts with the thiol group of cysteine residues in proteins, forming a stable thioether bond. This reaction is highly specific and occurs under mild conditions, making it suitable for various biochemical applications.

Comparison with Similar Compounds

Similar Compounds

    Iodoacetamide: Similar to iodoacetyl bromide, iodoacetamide reacts with thiols to form thioether bonds. iodoacetamide is less reactive and requires harsher conditions for the reaction.

    Bromoacetyl bromide: This compound also reacts with thiols but is less specific compared to this compound.

    Chloroacetyl chloride: Another similar compound, chloroacetyl chloride, reacts with thiols but is less efficient and requires more stringent reaction conditions.

Uniqueness

This compound is unique due to its high reactivity and specificity towards sulfhydryl groups. This makes it particularly valuable in biochemical applications where selective modification of proteins and peptides is required. Its ability to form stable thioether bonds under mild conditions sets it apart from other similar compounds.

Properties

IUPAC Name

2-iodoacetyl bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrIO/c3-2(5)1-4/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVUFRZNQIFCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634656
Record name Iodoacetyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735273-32-2
Record name Iodoacetyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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